3,4-dimethoxy-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methyl-3-phenyl-2-propenal under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can be compared with similar compounds such as:
3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
3,4-dimethoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide: A closely related compound with a similar structure but different substitution pattern.
The uniqueness of 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific substitution pattern and potential biological activities, which distinguish it from other similar compounds .
Properties
CAS No. |
475429-03-9 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-14(11-15-7-5-4-6-8-15)13-20-21-19(22)16-9-10-17(23-2)18(12-16)24-3/h4-13H,1-3H3,(H,21,22)/b14-11+,20-13- |
InChI Key |
ALVVCWPXXOKABF-GKDFUCBUSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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